molecular formula C8H8INO2 B3325581 Ethyl 6-iodopyridine-2-carboxylate CAS No. 216444-19-8

Ethyl 6-iodopyridine-2-carboxylate

Cat. No.: B3325581
CAS No.: 216444-19-8
M. Wt: 277.06 g/mol
InChI Key: AIXQRDUSGZPSIX-UHFFFAOYSA-N
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Description

Ethyl 6-iodopyridine-2-carboxylate is a chemical compound with the molecular formula C8H8INO2. It is an ester derivative of pyridine, specifically iodinated at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-iodopyridine-2-carboxylate can be synthesized through several methods. One common approach involves the iodination of ethyl nicotinate (ethyl pyridine-2-carboxylate) using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-iodopyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

    Reduction: Lithium aluminum hydride in anhydrous ether or THF.

Major Products

    Substitution: Corresponding substituted pyridine derivatives.

    Coupling: Biaryl or alkyne-substituted pyridine derivatives.

    Reduction: Ethyl 6-iodopyridine-2-methanol.

Mechanism of Action

The mechanism of action of ethyl 6-iodopyridine-2-carboxylate depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which can be readily displaced in substitution reactions. In medicinal chemistry, the ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-bromopyridine-2-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 6-chloropyridine-2-carboxylate: Contains a chlorine atom instead of iodine.

    Ethyl 6-fluoropyridine-2-carboxylate: Contains a fluorine atom instead of iodine.

Uniqueness

Ethyl 6-iodopyridine-2-carboxylate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in substitution and coupling reactions, providing distinct advantages in synthetic applications .

Properties

IUPAC Name

ethyl 6-iodopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXQRDUSGZPSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720865
Record name Ethyl 6-iodopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216444-19-8
Record name Ethyl 6-iodopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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